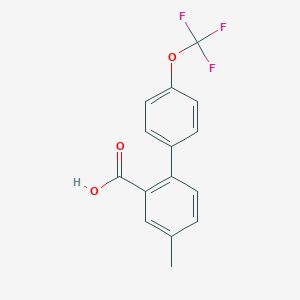

5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid

Description

5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a methyl group at the 5-position of the benzene ring and a trifluoromethoxy-substituted phenyl group at the 2-position. The trifluoromethoxy group is a key structural motif known to enhance lipophilicity, metabolic stability, and bioactivity in medicinal chemistry .

Properties

IUPAC Name |

5-methyl-2-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-9-2-7-12(13(8-9)14(19)20)10-3-5-11(6-4-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJKBKTXSRFXFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70691787 | |

| Record name | 4-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261749-16-9 | |

| Record name | 4-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-trifluoromethoxybenzene and 5-methylbenzoic acid.

Suzuki-Miyaura Coupling: A common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction. This involves the reaction of 4-trifluoromethoxyphenylboronic acid with 5-methylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 5-methyl-2-(4-trifluoromethoxyphenyl)benzoic acid derivatives with additional carboxylic acid or aldehyde groups.

Reduction: Formation of alcohol or aldehyde derivatives of the compound.

Substitution: Formation of new compounds with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.

Material Science: It can be incorporated into polymers or materials with specific properties, such as hydrophobicity or thermal stability.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for its analgesic and anti-inflammatory properties.

Biological Studies: It can be used as a probe or marker in biological studies to investigate cellular processes and pathways.

Industry:

Surfactants: The compound’s amphiphilic nature makes it suitable for use as a surfactant in the petrochemical industry.

Agrochemicals: It can be used as an intermediate in the synthesis of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Activity Comparison

Table 2: Predicted Toxicity via QSTR

| Compound | 0JA Index | 1JA Index | Predicted LD50 (mg/kg) |

|---|---|---|---|

| Unsubstituted Benzoic Acid | Low | Low | ~1,700 |

| 5-Methyl-2-(4-trifluoromethoxyphenyl)BA | High | High | ~200–500 (estimated) |

Biological Activity

5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a trifluoromethoxy group, enhance its biological activity, making it a candidate for further research into its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethoxy group contributes to its lipophilicity, facilitating membrane penetration and interaction with biological targets.

The mechanism of action for this compound involves several pathways:

- Lipophilicity : The trifluoromethoxy substituent enhances the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets effectively.

- Enzyme Interaction : It may modulate the activity of specific enzymes or receptors, influencing metabolic pathways and cellular responses.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related benzoic acids can inhibit cancer cell growth through mechanisms such as DNA intercalation and apoptosis induction.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Panc-1 | 0.051 |

| This compound | BxPC-3 | 0.066 |

These values suggest a potent effect on pancreatic cancer cell lines, indicating potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests it could be beneficial in treating conditions characterized by chronic inflammation. The mechanisms may involve modulation of signaling pathways associated with inflammatory responses.

Case Studies

- Study on Antiproliferative Activity : A recent study evaluated the effects of various benzoic acid derivatives on cancer cell lines, including Panc-1 and BxPC-3. The results demonstrated that compounds with similar structural motifs had significant inhibitory effects on cell viability, supporting the potential use of this compound in cancer therapy .

- Inflammation Model : In vitro assays using human fibroblast cells indicated that the compound could reduce levels of inflammatory markers when exposed to pro-inflammatory stimuli. This suggests a dual role in both anticancer and anti-inflammatory pathways .

Research Applications

This compound is being investigated for various applications:

- Drug Development : As a lead compound in designing new anticancer agents.

- Biochemical Research : To study enzyme interactions and metabolic pathways influenced by benzoic acid derivatives.

- Material Science : Due to its stability and unique properties, it may be useful in developing specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.